N,N-Diallyl-2-amino-3-methylbutanamide
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Overview
Description
N,N-Diallyl-2-amino-3-methylbutanamide is an organic compound with the molecular formula C11H20N2O It is characterized by the presence of two allyl groups attached to the nitrogen atom and a methyl group on the butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-2-amino-3-methylbutanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then diallylated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Including distillation or recrystallization to obtain high-purity product
Quality control: Analytical techniques such as HPLC or GC-MS to ensure product consistency
Chemical Reactions Analysis
Types of Reactions
N,N-Diallyl-2-amino-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or hydroxyl derivatives
Reduction: Reduction reactions can yield amine derivatives
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkyl halides
Major Products Formed
Oxidation: Formation of N,N-diallyl-2-amino-3-methylbutanoic acid
Reduction: Formation of N,N-diallyl-2-amino-3-methylbutylamine
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
N,N-Diallyl-2-amino-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Diallyl-2-amino-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor binding: Interacting with cellular receptors to trigger specific biological responses
Comparison with Similar Compounds
Similar Compounds
- N,N-Diallyl-2-amino-3-methylbutanoic acid
- N,N-Diallyl-2-amino-3-methylbutylamine
- N,N-Diallyl-2-amino-3-methylbutanol
Uniqueness
N,N-Diallyl-2-amino-3-methylbutanamide is unique due to its specific structural features, such as the presence of two allyl groups and a methyl group on the butanamide backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-amino-3-methyl-N,N-bis(prop-2-enyl)butanamide |
InChI |
InChI=1S/C11H20N2O/c1-5-7-13(8-6-2)11(14)10(12)9(3)4/h5-6,9-10H,1-2,7-8,12H2,3-4H3 |
InChI Key |
FSHNYEFUSFUQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC=C)CC=C)N |
Origin of Product |
United States |
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